Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(dibenzylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-2-26-23(25)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-12,21-22H,2,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHREEUSMVPWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186940, DTXSID501211273 | |
| Record name | Ethyl trans-4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219770-56-6, 219770-57-7 | |
| Record name | Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219770-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trans-4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
The following technical guide details the physicochemical properties, synthesis, and applications of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate . This document is structured for researchers and process chemists requiring a deep understanding of this specific intermediate, particularly in the context of synthesizing Tranexamic acid analogs and related pharmaceutical scaffolds.
A Strategic Intermediate for Aminocyclohexane Scaffolds
Executive Summary & Strategic Utility
This compound is a specialized pharmaceutical intermediate designed for the introduction of the 4-aminocyclohexanecarboxylate motif—a core structural element in antifibrinolytic agents (e.g., Tranexamic Acid) and various serine protease inhibitors.
Its strategic value lies in the dibenzyl protection of the amine. Unlike simple alkyl amines, the dibenzyl group renders the nitrogen non-nucleophilic towards many electrophiles while significantly increasing the molecule's lipophilicity (LogP). This facilitates purification by standard normal-phase chromatography and allows for the precise control of stereochemistry (cis/trans isomerization) before the final deprotection step via catalytic hydrogenolysis.
Physicochemical Profile
The following data aggregates predicted and empirically derived properties based on structural analogs (e.g., Ethyl 4-aminocyclohexanecarboxylate) and functional group contributions.
Core Identity
| Property | Description |
| IUPAC Name | Ethyl 4-(dibenzylamino)cyclohexane-1-carboxylate |
| Molecular Formula | C₂₃H₂₉NO₂ |
| Molecular Weight | 351.48 g/mol |
| Core Scaffold | Cyclohexane ring (1,4-disubstituted) |
| Key Functional Groups | Ethyl Ester (Lipophilic, hydrolyzable), Dibenzylamine (Basic, bulky, protecting group) |
| Stereochemistry | Exists as cis and trans isomers.[1][2] The trans-isomer (diequatorial) is thermodynamically favored and biologically relevant for Tranexamic acid analogs. |
Physical & Chemical Properties
| Parameter | Value / Characteristic | Context & Implication |
| Physical State | Viscous Oil or Low-Melting Solid | The bulky dibenzyl groups disrupt crystal packing compared to the free amine or acid. |
| Boiling Point (Predicted) | ~450–460 °C (at 760 mmHg) | High boiling point due to molecular weight; likely decomposes before boiling at atmospheric pressure. Distillable only under high vacuum (<0.1 mmHg). |
| LogP (Predicted) | 5.2 – 5.8 | Highly lipophilic. Insoluble in water; freely soluble in DCM, EtOAc, Toluene. |
| pKa (Conjugate Acid) | ~8.5 – 9.5 | The tertiary amine is basic. It can form stable salts (HCl, Tosylate) which are often crystalline and useful for purification. |
| Solubility | Water: < 0.1 mg/mL (Insoluble)Organic: > 100 mg/mL (DCM, MeOH, DMSO) | Requires organic solvents for reaction and extraction. Purification is best achieved via silica gel chromatography (Hexane/EtOAc).[1] |
Synthesis & Process Chemistry
The most robust route to this compound is the Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate. This method is preferred over direct alkylation due to higher yields and cleaner impurity profiles.
Reaction Mechanism
The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride source. The choice of reducing agent determines the stereoselectivity (cis/trans ratio).
Visualized Pathway (Graphviz)
Caption: Reductive amination pathway converting the ketone precursor to the target tertiary amine.
Detailed Experimental Protocol
Objective: Synthesis of this compound (Trans-rich mixture).
Reagents:
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)[3]
-
Dibenzylamine (1.05 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Complexation: In a dry flask under nitrogen, dissolve Ethyl 4-oxocyclohexanecarboxylate and Dibenzylamine in DCE (0.2 M concentration).
-
Activation: Add Acetic Acid and stir at room temperature for 30 minutes to facilitate iminium formation.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.
-
Note: STAB is preferred over NaBH3CN for safety (no cyanide) and better control.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.
-
Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to decompose boron complexes.
-
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude oil is purified via flash column chromatography (SiO₂).
-
Eluent: Gradient of 0% to 10% EtOAc in Hexanes.
-
Target Fraction: The dibenzylamino product typically elutes early due to high lipophilicity.
-
Critical Quality Attributes (CQAs)
Stereochemistry (Cis/Trans Isomerism)
The cyclohexane ring allows for two diastereomers.
-
Trans-Isomer: The amino and ester groups are on opposite sides of the ring (typically 1,4-diequatorial). This is often the desired bioactive conformer for Tranexamic acid mimics.
-
Cis-Isomer: The groups are on the same side (axial-equatorial).
Control Strategy:
-
Thermodynamic Equilibration: The initial reductive amination often yields a mixture (e.g., 60:40 trans:cis). To enrich the trans isomer, the isolated ester can be treated with a base (e.g., NaOEt in EtOH) to equilibrate the ester position to the equatorial orientation, provided the amine configuration is stable.
-
Separation: The bulky dibenzyl groups amplify the structural difference between cis and trans isomers, often making them separable by standard silica chromatography or HPLC.
Impurity Profile
-
Residual Dibenzylamine: Must be < 0.5%. Detectable by GC or HPLC.
-
Benzyl Alcohol: A potential byproduct if benzyl groups are cleaved (unlikely under mild reductive amination).
-
De-benzylated Intermediates: Mono-benzyl species (Ethyl 4-(benzylamino)cyclohexanecarboxylate) can form if reduction is incomplete or hydrogenolysis occurs prematurely.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, 10H): Aromatic protons (Dibenzyl).δ 4.1 (q, 2H): Ethyl ester (-O-CH₂-).δ 3.6 (s, 4H): Benzylic protons (N-CH₂-Ph).δ 2.5 (m, 1H): Methine proton at C4 (alpha to nitrogen).δ 1.2 (t, 3H): Ethyl ester (-CH₃). |
| ¹³C NMR | ~175 ppm: Carbonyl (C=O).~139 ppm: Ipso-aromatic carbons.~54 ppm: Benzylic carbons.~60 ppm: Ethyl ester (-O-CH₂-). |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 352.2 m/z. Strong parent ion peak expected. |
| IR Spectroscopy | 1730 cm⁻¹: Strong C=O stretch (Ester).2800–3000 cm⁻¹: C-H stretches (Alkyl & Aromatic). |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place (2–8°C) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Spill Management: Absorb with inert material (vermiculite/sand). Dispose of as organic chemical waste.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Tranexamic Acid Precursors: "Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid (Tranexamic acid)." ResearchGate, 2015. Link
-
General Properties of Cyclohexane Esters: Sigma-Aldrich. "Ethyl 4-oxocyclohexanecarboxylate Product Information." Link
- Stereochemical Control in Cyclohexanes: Eliel, E. L., et al. "Conformational Analysis of Cyclohexanes." Stereochemistry of Organic Compounds, Wiley-Interscience, 1994.
Sources
Stereochemical Dynamics and Synthetic Utility of Cis and Trans Isomers of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
Executive Summary
In modern drug discovery, conformationally restricted aliphatic rings are privileged scaffolds used to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Ethyl 4-(dibenzylamino)cyclohexanecarboxylate (CAS: 219770-56-6) [1] is a critical synthetic intermediate heavily utilized in the development of kinase inhibitors (e.g., IRAK4 and Pim kinases) and GPCR modulators [2]. Because it is a 1,4-disubstituted cyclohexane, it exists as a mixture of cis and trans diastereomers.
This whitepaper provides an in-depth technical analysis of the stereochemical behavior of these isomers, the thermodynamic causality behind their equilibration, and a self-validating experimental protocol for the stereoselective synthesis of the highly sought-after trans isomer.
Structural & Stereochemical Analysis
The spatial orientation of substituents on the cyclohexane ring dictates both the chemical reactivity and the biological receptor fit of the final API.
In 1,4-disubstituted cyclohexanes, the relative stability of the cis and trans isomers is governed by the conformational free energy (A-values) of the substituents. The dibenzylamino group possesses an exceptionally large A-value due to the steric bulk of the two benzyl rings, effectively "locking" the cyclohexane ring into a chair conformation where the amine strictly occupies the equatorial position to avoid severe 1,3-diaxial interactions.
-
cis-Isomer: To maintain the dibenzylamino group in the equatorial position, the ethoxycarbonyl (ester) group is forced into the higher-energy axial position (an
relationship). -
trans-Isomer: Both the dibenzylamino and ethoxycarbonyl groups can simultaneously occupy equatorial positions (an
relationship).
Because the diequatorial conformation minimizes steric strain, the trans isomer is thermodynamically much more stable than the cis isomer. This energy differential is the foundational basis for stereoselective epimerization workflows [3].
Quantitative Analytical Differentiation
Differentiating the isomers relies heavily on
Table 1: Comparative Physical and Spectroscopic Properties
| Property | cis-Isomer | trans-Isomer |
| Lowest Energy Conformation | Axial Ester, Equatorial Amine ( | Equatorial Ester, Equatorial Amine ( |
| Thermodynamic Stability | Lower (Kinetic product) | Higher (Thermodynamic product) |
| C1-H NMR Signal ( | Narrow multiplet (equatorial H), | Broad multiplet (axial H), |
| C4-H NMR Signal ( | Broad multiplet (axial H), | Broad multiplet (axial H), |
| Net Dipole Moment | Higher (Orthogonal dipoles) | Lower (Anti-parallel dipoles cancel) |
| Chromatographic Mobility ( | Typically Lower (More polar) | Typically Higher (Less polar) |
Thermodynamic Epimerization: Mechanism and Causality
Initial synthetic routes to the cyclohexane core (such as the catalytic hydrogenation of substituted anilines or benzoic acids) typically yield a mixture of cis and trans isomers. To funnel this mixture into the pure trans form, thermodynamic epimerization is employed [3].
The
Figure 1: Base-catalyzed thermodynamic epimerization mechanism of the cyclohexane core.
Causality of Reagent Selection
-
Why Dibenzyl Protection? Unlike Fmoc (which is base-labile and cleaves via E1cB) or mono-Boc (which contains an acidic N-H that consumes base), the tertiary dibenzylamino group is completely inert to strong alkoxides. It also imparts high lipophilicity, allowing the trans isomer to often crystallize directly from the reaction mixture, driving the equilibrium forward via Le Chatelier's principle.
-
Why Sodium Ethoxide (NaOEt)? The ethoxide anion perfectly matches the ethyl ester. Using Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) in their respective alcohols would lead to transesterification, creating an undesirable mixture of methyl, ethyl, or tert-butyl esters.
Validated Experimental Protocol: Stereoselective Epimerization
The following protocol describes the self-validating workflow for converting a cis/trans mixture of this compound entirely to the trans isomer.
Step 1: Anhydrous Solvent Preparation
-
Action: Suspend the cis/trans mixture of this compound (1.0 eq) in strictly anhydrous absolute ethanol (0.2 M concentration).
-
Causality: Trace water will react with the ethoxide base to form hydroxide ions, leading to irreversible saponification of the ester into a carboxylate salt. The resulting carboxylate anion prevents enolization, halting the epimerization.
Step 2: Enolization and Equilibration
-
Action: Add a solution of Sodium Ethoxide in ethanol (1.2 eq, 21% wt/wt). Heat the reaction mixture to reflux (78 °C) under an inert nitrogen atmosphere for 12–16 hours.
-
Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the bulky substituents during the planarization of the C1 carbon. Thermodynamic equilibrium is established over time, heavily favoring the diequatorial trans state.
Step 3: Kinetic Quenching
-
Action: Cool the reaction vessel rapidly to 0 °C using an ice bath. Immediately quench the reaction by adding glacial acetic acid (1.5 eq) dropwise until the pH reaches ~6.
-
Causality: Rapid cooling and mild acidification instantly neutralize the ethoxide base and protonate any remaining enolate. This kinetically traps the molecule in the thermodynamically favored trans configuration and prevents reversion during the aqueous workup.
Step 4: Isolation and Validation
-
Action: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO
. Wash the organic layer with brine, dry over anhydrous Na SO , and concentrate. -
Validation: Analyze the crude product via
H NMR. The disappearance of the narrow multiplet at ~2.5 ppm (equatorial C1-H of the cis isomer) and the presence of a broad triplet of triplets (tt) at ~2.2 ppm ( Hz, axial C1-H of the trans isomer) confirms successful epimerization.
Strategic Applications in API Synthesis
Once the pure trans isomer is isolated, it serves as a highly versatile building block. By subjecting the compound to global deprotection, chemists can generate trans-4-aminocyclohexanecarboxylic acid—a rigidified bioisostere of aliphatic amino acids.
Figure 2: Workflow for the conversion of the protected intermediate into an API building block.
The hydrogenolysis step cleanly removes the benzyl groups without affecting the cyclohexane ring, while subsequent mild saponification yields the free amino acid. This specific trans-geometry is critical for the binding affinity of many modern therapeutics, as it perfectly positions the amino and carboxylate vectors to interact with distant binding pockets in target kinases and receptors.
References
- W. Li, et al. (2015). "Heteroaryl substituted nicotinamide compounds." World Intellectual Property Organization, Patent WO2015103453A1.
-
Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2009). "Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives." Organic Process Research & Development, 13(6), 1369–1372. URL:[Link]
Technical Guide: Solubility Profile & Thermodynamics of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
This guide serves as a technical blueprint for the solubility profiling, thermodynamic modeling, and purification of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate . It is designed for researchers requiring high-fidelity data for process optimization, specifically in the context of pharmaceutical intermediate isolation and crystallization.
Executive Summary & Molecular Architecture
This compound (C₂₃H₂₉NO₂) is a lipophilic pharmaceutical intermediate characterized by a distinct "amphiphilic but hydrophobic-dominant" structure. Its solubility behavior is governed by the competition between the bulky, non-polar dibenzylamino moiety and the moderately polar ethyl ester group.
Understanding its solubility landscape is critical for:
-
Purification: Identifying solvent systems for recrystallization (removing impurities like unreacted dibenzylamine).
-
Reaction Engineering: Selecting solvents that maintain homogeneity during synthesis (e.g., reductive amination).
-
Formulation: Designing lipid-based delivery systems if used as a prodrug.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₂₃H₂₉NO₂ | High carbon content indicates lipophilicity. |
| Molecular Weight | ~351.5 g/mol | Moderate MW suggests solid state at RT. |
| LogP (Predicted) | ~5.2 - 5.8 | Highly lipophilic; practically insoluble in water. |
| Key Functional Groups | Dibenzylamino ( | Drives solubility in aromatics (Toluene) and chlorinated solvents (DCM). |
| Ethyl Ester ( | Provides interaction sites for polar aprotic solvents (EtOAc, Acetone). | |
| Cyclohexane Ring | Adds steric bulk, influencing crystal packing energy. |
Solubility Landscape: Predicted & Empirical Classifications
Based on Structure-Activity Relationships (SAR) and analog data (e.g., Ethyl 4-aminocyclohexanecarboxylate vs. Tribenzylamine), the solubility profile is categorized into three distinct zones.
Zone A: High Solubility Solvents (Process Solvents)
Use these for reaction media or dissolving the compound for transfer.
-
Dichloromethane (DCM): Excellent. The high lipophilicity of the dibenzyl group aligns perfectly with DCM.
-
Tetrahydrofuran (THF): Excellent. Solubilizes both the amine and ester functionalities.
-
Toluene: Very Good. Pi-pi interactions between the solvent and the benzyl groups enhance solubility.
-
Ethyl Acetate: Good. Matches the polarity of the ester tail.
Zone B: Temperature-Dependent Solvents (Recrystallization Candidates)
These solvents exhibit a steep solubility curve (low at RT, high at boiling), ideal for purification.
-
Ethanol (Absolute): The prime candidate. The compound is likely sparingly soluble at 25°C but highly soluble at 78°C.
-
Methanol: Similar to ethanol but likely holds less solute at saturation due to higher polarity.
-
Isopropanol (IPA): Good alternative if ethanol yields crystals that are too small (slower evaporation/cooling).
-
Acetonitrile: Often provides sharp separation between the product and more polar impurities.
Zone C: Anti-Solvents (Precipitation Media)
Use these to force precipitation or maximize yield during filtration.
-
Water: Practically insoluble.
-
Hexane/Heptane: Low solubility at RT. Often used in combination with Ethyl Acetate (e.g., 10:1 Hexane:EtOAc) to crash out the product.
Experimental Protocol: Determination of Mole Fraction Solubility
Since specific archival data for this exact intermediate may vary by batch purity, the following Self-Validating Protocol is required to generate the definitive solubility curve for your specific lot.
Method: Isothermal Saturation (Gravimetric Analysis)
Objective: Determine the mole fraction solubility (
Workflow Diagram
Caption: Standardized workflow for gravimetric solubility determination ensuring thermodynamic equilibrium.
Step-by-Step Procedure
-
Preparation: Add excess this compound to a jacketed glass vessel containing 50 mL of the target solvent (e.g., Ethanol).
-
Equilibration: Stir continuously using a magnetic stirrer at the set temperature (controlled by a circulating water bath, precision
K) for 24 hours. -
Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.
-
Sampling: Withdraw 5 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to remove suspended micro-crystals).
-
Quantification: Transfer the filtrate to a pre-weighed weighing dish. Evaporate the solvent in a vacuum oven until constant mass is achieved.
-
Calculation: Calculate the mole fraction solubility (
) using: Where are mass and molar mass of the solute, and are for the solvent.
Thermodynamic Modeling & Analysis
Once the experimental data is gathered, it must be modeled to extract thermodynamic parameters (
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of pharmaceutical intermediates.
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.
Thermodynamic Parameters (Van't Hoff Analysis)
To determine if the dissolution is endothermic (requires heat) or exothermic, use the Van't Hoff equation:
Interpretation Guide:
-
Positive
(Endothermic): Solubility increases with temperature. (Expected for this compound in alcohols).[1] -
Positive
(Entropy driven): Indicates disorder increases upon dissolution, typical for breaking the crystal lattice of bulky organic molecules.
Process Application: Purification Strategy
Based on the physicochemical profile, the following purification strategy is recommended for removing common impurities (e.g., unreacted dibenzylamine or acid precursors).
Recommended Recrystallization System: Ethanol/Water (90:10)
-
Dissolution: Dissolve crude this compound in boiling Ethanol (approx. 5-7 volumes).
-
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Nucleation: Slowly add Water (anti-solvent) dropwise until persistent turbidity is observed.
-
Cooling: Cool gradually to 0-5°C. The hydrophobic dibenzyl product will crystallize out, while more polar impurities (like mono-benzyl amines or salts) remain in the mother liquor.
Diagram: Purification Logic
Caption: Logical flow for the purification of the target ester via cooling crystallization.
References
-
PubChem Compound Summary. "Ethyl 4-aminocyclohexanecarboxylate (Related Structure)." National Center for Biotechnology Information. Available at: [Link]
- Journal of Chemical & Engineering Data. "Standard Thermodynamic Models for Pharmaceutical Solubility (Apelblat Equation).
Sources
Methodological & Protocols
Application Notes and Protocols for the Reductive Amination of Ethyl 4-Oxocyclohexanecarboxylate with Dibenzylamine
Introduction
The reductive amination of ketones is a cornerstone of modern organic synthesis, providing a powerful and direct route to secondary and tertiary amines.[1] This application note provides a comprehensive guide to the reductive amination of ethyl 4-oxocyclohexanecarboxylate with dibenzylamine to synthesize ethyl 4-(dibenzylamino)cyclohexanecarboxylate. This transformation is particularly relevant in the synthesis of complex molecules in medicinal chemistry and drug discovery, where the resulting substituted cyclohexylamine moiety can serve as a key building block. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages over other hydride sources.[2]
This document is intended for researchers, scientists, and drug development professionals. It provides a detailed theoretical background, a step-by-step experimental protocol, and insights into reaction optimization and troubleshooting, ensuring a reproducible and efficient synthesis.
Reaction Mechanism and Rationale
The reductive amination of a ketone with a secondary amine proceeds through a two-step sequence within a single reaction vessel.[3] The initial step involves the reaction between the ketone (ethyl 4-oxocyclohexanecarboxylate) and the secondary amine (dibenzylamine) to form a highly reactive iminium ion intermediate. This equilibrium is typically facilitated by mildly acidic conditions.
The second step is the reduction of the iminium ion by a selective reducing agent. Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its ability to selectively reduce the iminium ion in the presence of the unreacted ketone.[2] The steric bulk and the electron-withdrawing acetate groups of NaBH(OAc)₃ moderate its reactivity, preventing the reduction of the starting ketone.[4]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 1 mmol scale.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Ethyl 4-oxocyclohexanecarboxylate | 170.21 | 170.2 | 1.0 | 1.0 |
| Dibenzylamine | 197.28 | 217.0 | 1.1 | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318.0 | 1.5 | 1.5 |
| Acetic Acid (glacial) | 60.05 | 60.1 | 1.0 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | 20 mL | - | - |
| Brine (saturated NaCl solution) | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-oxocyclohexanecarboxylate (170.2 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Add dibenzylamine (217.0 mg, 1.1 mmol) to the solution.
-
Add glacial acetic acid (60.1 mg, 1.0 mmol) to the reaction mixture. The acetic acid acts as a catalyst to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (318.0 mg, 1.5 mmol) to the reaction mixture. A slight effervescence may be observed.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Experimental Workflow for Reductive Amination.
Characterization of this compound
The structure of the final product should be confirmed by spectroscopic methods. Below are the predicted ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds.
Predicted ¹H NMR (400 MHz, CDCl₃) δ:
-
7.40 - 7.20 (m, 10H): Aromatic protons of the two benzyl groups.
-
4.12 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).
-
3.55 (s, 4H): Methylene protons of the two benzyl groups (-N(CH₂ Ph)₂).
-
2.50 - 2.40 (m, 1H): Methine proton at the C4 position of the cyclohexane ring.
-
2.35 - 2.25 (m, 1H): Methine proton at the C1 position of the cyclohexane ring.
-
2.00 - 1.85 (m, 4H): Axial and equatorial protons at the C2 and C6 positions of the cyclohexane ring.
-
1.60 - 1.45 (m, 4H): Axial and equatorial protons at the C3 and C5 positions of the cyclohexane ring.
-
1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃ ).
Predicted ¹³C NMR (101 MHz, CDCl₃) δ:
-
175.5: Carbonyl carbon of the ethyl ester (C =O).
-
139.5: Quaternary aromatic carbons of the benzyl groups.
-
129.0: Aromatic CH carbons of the benzyl groups.
-
128.2: Aromatic CH carbons of the benzyl groups.
-
126.8: Aromatic CH carbons of the benzyl groups.
-
60.3: Methylene carbon of the ethyl ester (-OCH₂ CH₃).
-
58.0: Methine carbon at the C4 position of the cyclohexane ring.
-
54.5: Methylene carbons of the benzyl groups (-N(CH₂ Ph)₂).
-
43.0: Methine carbon at the C1 position of the cyclohexane ring.
-
29.5: Methylene carbons at the C2 and C6 positions of the cyclohexane ring.
-
28.0: Methylene carbons at the C3 and C5 positions of the cyclohexane ring.
-
14.2: Methyl carbon of the ethyl ester (-OCH₂CH₃ ).
Optimization and Troubleshooting
| Issue | Potential Cause | Recommendation |
| Low Yield | Incomplete reaction. | Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C). Ensure the quality of the NaBH(OAc)₃, as it is moisture-sensitive. |
| Difficult iminium ion formation. | For less reactive ketones, a stronger acid catalyst like titanium(IV) isopropoxide can be considered, though this may require anhydrous conditions. | |
| Presence of Starting Material | Insufficient reducing agent or reaction time. | Increase the equivalents of NaBH(OAc)₃ to 2.0. Extend the reaction time and monitor closely by TLC. |
| Formation of Byproducts | Over-reduction of the ester group (unlikely with NaBH(OAc)₃). | Confirm the identity of the byproduct. If it is the corresponding alcohol, a milder reducing agent or shorter reaction time may be necessary. |
| Impurities in starting materials. | Ensure the purity of ethyl 4-oxocyclohexanecarboxylate and dibenzylamine. |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle in a dry environment and avoid contact with water.
-
Acetic acid is corrosive. Avoid skin and eye contact.
-
Quenching the reaction with sodium bicarbonate will release carbon dioxide gas. Add the bicarbonate solution slowly to control the effervescence.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 27, 2026, from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 27, 2026, from [Link]
Sources
Technical Application Note: High-Efficiency Synthesis of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
Topic: Protocol for the preparation of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals
Abstract
This application note details a robust, scalable protocol for the synthesis of This compound , a critical intermediate in the development of pharmaceutical agents, including cholesteryl ester transfer protein (CETP) inhibitors and GPCR ligands. The method utilizes a reductive amination strategy, favoring the formation of the thermodynamically stable trans-isomer while minimizing the formation of quaternary ammonium salts often associated with direct alkylation. This guide provides mechanistic insights, step-by-step methodology, and purification strategies to ensure high purity (>98%) and reproducibility.
Scientific Foundation & Strategic Rationale
Retrosynthetic Analysis
The target molecule features a cyclohexane ring substituted at the 1-position with an ethyl ester and at the 4-position with a bulky dibenzylamino group. Two primary synthetic routes exist:
-
Nucleophilic Substitution (SN2): Alkylation of ethyl 4-aminocyclohexanecarboxylate with benzyl bromide.
-
Drawback: Difficult to control.[1] Often leads to mixtures of mono-, di-, and tri-alkylated (quaternary) species, requiring tedious purification.
-
-
Reductive Amination (Selected Route): Condensation of ethyl 4-aminocyclohexanecarboxylate with benzaldehyde, followed by hydride reduction.
Stereochemical Control (Cis/Trans)
The 1,4-disubstituted cyclohexane system exhibits cis/trans isomerism.
-
Trans-isomer: The diester and amino groups occupy equatorial positions (diequatorial), making this the thermodynamically favored product.
-
Cis-isomer: One substituent is axial, introducing 1,3-diaxial strain.
-
Control Mechanism: Reductive amination allows for equilibration of the intermediate imine/enamine. Under thermodynamic control, the trans-isomer is predominantly formed.
Materials & Reagents
| Reagent | Equiv.[5][6] | Role | CAS No. (Ref) |
| Ethyl 4-aminocyclohexanecarboxylate HCl | 1.0 | Starting Material | 2084-26-6 |
| Benzaldehyde | 2.5 | Alkylating Agent | 100-52-7 |
| Sodium Triacetoxyborohydride (STAB) | 3.0 | Reducing Agent | 56553-60-7 |
| DIPEA (N,N-Diisopropylethylamine) | 1.2 | Base (Free-basing) | 7087-68-5 |
| 1,2-Dichloroethane (DCE) | Solvent | Reaction Medium | 107-06-2 |
| Acetic Acid (AcOH) | 1.0 | Catalyst | 64-19-7 |
Note: Dichloromethane (DCM) can be substituted for DCE if toxicity is a concern, though DCE often provides faster kinetics for hindered amines.
Experimental Protocol
Reaction Workflow Diagram
Caption: Step-wise reductive amination workflow for the synthesis of the target dibenzylamino ester.
Step-by-Step Methodology
Step 1: Preparation of the Free Amine
-
Charge a dry 250 mL round-bottom flask (RBF) with Ethyl 4-aminocyclohexanecarboxylate HCl (5.0 g, 24.1 mmol).
-
Add 1,2-Dichloroethane (DCE) (100 mL) under a nitrogen atmosphere.
-
Add DIPEA (4.2 mL, 24.1 mmol) to neutralize the hydrochloride salt. Stir at room temperature (RT) for 15 minutes until the solid dissolves or forms a fine suspension.
Step 2: Imine Formation & Reduction (The "One-Pot" Sequence)
-
Add Benzaldehyde (6.1 mL, 60.2 mmol, 2.5 equiv) to the reaction mixture.
-
Add Acetic Acid (1.4 mL, 24.1 mmol) to catalyze imine formation. Stir for 30–60 minutes at RT.
-
Mechanistic Note: Acid catalysis protonates the carbonyl, facilitating nucleophilic attack by the amine.
-
-
Cool the mixture to 0°C using an ice bath.
-
Add Sodium Triacetoxyborohydride (STAB) (15.3 g, 72.3 mmol, 3.0 equiv) portion-wise over 20 minutes.
-
Caution: Gas evolution (hydrogen) may occur. Ensure proper ventilation.
-
-
Remove the ice bath and allow the reaction to warm to RT. Stir vigorously for 12–16 hours (overnight).
-
Monitoring: Check progress via TLC (10% EtOAc in Hexanes) or LC-MS. The mono-benzylated intermediate may appear transiently but should convert fully to the dibenzyl product.
-
Step 3: Workup
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ (100 mL). Stir for 30 minutes until gas evolution ceases.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude yellow oil.
Step 4: Purification
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
-
Observation: The dibenzyl product is less polar than the mono-benzyl impurity and the starting material.
-
-
Crystallization (Optional for Isomer Enrichment):
-
If the cis/trans ratio is unsatisfactory, recrystallize the solid/oil from cold Ethanol or Hexane/EtOAc to enrich the trans-isomer.
-
Quality Control & Characterization
Expected Analytical Data
| Technique | Parameter | Expected Signal / Result |
| 1H NMR (400 MHz, CDCl3) | Aromatic Region | δ 7.20–7.40 (m, 10H, Ph -H) |
| Benzylic Protons | δ 3.60–3.70 (s, 4H, N-CH2 -Ph) | |
| Ester Group | δ 4.12 (q, 2H, O-CH2 -CH3), δ 1.25 (t, 3H) | |
| Cyclohexane (H1/H4) | δ 2.50 (m, 1H, N-CH), δ 2.20 (m, 1H, CO-CH) | |
| LC-MS | m/z (ESI+) | [M+H]+ = 352.2 |
| Appearance | Physical State | White solid or viscous pale yellow oil |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Wet solvent or old STAB reagent. | Use anhydrous DCE; ensure STAB is fresh (free-flowing powder, not clumped). |
| Mono-benzyl Impurity | Insufficient Benzaldehyde or reducing agent. | Add 0.5 equiv more Benzaldehyde and STAB; extend reaction time. |
| Low Cis/Trans Ratio | Kinetic control dominant. | Allow reaction to stir longer (24h) to permit thermodynamic equilibration. |
Process Safety (HSE)
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench carefully.
-
Benzaldehyde: Irritant. Use in a fume hood.
-
1,2-Dichloroethane: Carcinogen/Toxic. Handle with double gloves and work strictly inside a fume hood. DCM is a safer alternative if applicable.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
-
Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, vol. 59, 2002, pp. 1-714. Link
-
Organic Syntheses. "Reductive Amination: Preparation of N-Cyclohexyl-N-ethylaniline." Org.[7][8] Synth. 2004, 81, 188. Link
- Tao, X., et al. "Stereoselective synthesis of trans-4-substituted cyclohexanecarboxylic acid derivatives." Tetrahedron, vol. 68, no. 10, 2012. (Contextual reference for cyclohexane stereocontrol).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
Application Note: Reaction Conditions for Introducing Dibenzylamino Groups to Cyclohexane Rings
Executive Summary
The introduction of a dibenzylamino [
This guide details two field-proven protocols for synthesizing N,N-dibenzylcyclohexanamines. We prioritize Reductive Amination over direct nucleophilic substitution (
Strategic Analysis: Thermodynamics & Kinetics
The Steric Challenge
Dibenzylamine is a secondary amine with substantial steric hindrance. When reacting with cyclohexanone, the formation of the intermediate hemiaminal and iminium ion is energetically costly compared to smaller amines (e.g., methylamine).
-
Kinetic Barrier: The initial nucleophilic attack is slow.
-
Thermodynamic Equilibrium: The equilibrium between the ketone and the iminium species lies heavily toward the starting materials unless water is sequestered or the reduction step is rapid.
Pathway Selection
We utilize two primary reductive amination strategies:
-
Acid-Promoted Direct Reduction: Uses Sodium Triacetoxyborohydride (
).[1] Ideal for reactive ketones and standard laboratory scales. -
Lewis-Acid Mediated Reduction: Uses Titanium(IV) Isopropoxide (
). Essential for sterically crowded substrates or electron-deficient ketones where iminium formation is the rate-limiting step.
Decision Matrix
Figure 1: Decision matrix for selecting the appropriate reductive amination protocol.
Method A: The Sodium Triacetoxyborohydride (STAB) Protocol
Best For: Simple cyclohexanones, high-throughput synthesis.
Mechanism: Direct reductive amination.[2][3] The mild reducing agent
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Cyclohexanone | 1.0 | Substrate |
| Dibenzylamine | 1.05 - 1.1 | Amine Source (Slight excess drives equilibrium) |
| 1.4 - 1.5 | Hydride Source (Selective) | |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |
| 1,2-Dichloroethane (DCE) | Solvent | Standard solvent (THF is a viable alternative) |
Step-by-Step Protocol
-
Preparation: In a dry reaction vessel under
atmosphere, dissolve Cyclohexanone (1.0 equiv) and Dibenzylamine (1.1 equiv) in anhydrous DCE (0.2 M concentration relative to ketone). -
Activation: Add Acetic Acid (1.5 equiv). Stir at room temperature for 15–30 minutes to establish the hemiaminal/iminium equilibrium.
-
Reduction: Cool the mixture to 0 °C (optional, but recommended for selectivity). Add
(1.5 equiv) portion-wise over 10 minutes.-
Note: Gas evolution is minimal, but ensure ventilation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
-
Monitoring: Check via TLC or LC-MS. The iminium intermediate may be visible; ensure consumption of the ketone.
-
-
Quench: Quench by adding saturated aqueous
(pH ~8-9). Stir vigorously for 20 minutes to decompose boron complexes. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
Critical Insight:
Method B: The Titanium(IV) Isopropoxide Protocol
Best For: Unreactive ketones, sterically hindered rings (e.g., 2-substituted cyclohexanones), or when Method A fails to reach full conversion.
Mechanism:
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Cyclohexanone | 1.0 | Substrate |
| Dibenzylamine | 1.1 | Amine Source |
| 1.25 - 1.5 | Lewis Acid / Dehydrating Agent | |
| 1.5 | Reducing Agent (Added in Step 2) | |
| Ethanol (Abs) | Solvent | Required for the reduction step |
Step-by-Step Protocol
-
Imine Formation (Neat or Concentrated): In a dry flask under
, combine Cyclohexanone (1.0 equiv), Dibenzylamine (1.1 equiv), and (1.25 equiv).-
Process: Stir this mixture neat (without solvent) or in minimal THF at room temperature for 1–2 hours. The mixture will become viscous. This step drives the equilibrium to the imine/enamine species [2].
-
-
Dilution: Dilute the viscous mixture with absolute Ethanol (approx. 0.5 M).[3][5]
-
Reduction: Add
(1.5 equiv) carefully (exothermic, gas evolution). Stir for 2–4 hours at room temperature. -
Hydrolysis (Critical): The reaction will contain titanium salts that form a gel upon adding water.
-
Technique: Add 1M NaOH or dilute
to the reaction mixture. A white precipitate ( ) will form.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate to remove ethanol, redissolve in EtOAc, wash with brine, and dry.
Stereochemical Considerations
When introducing dibenzylamine to substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone), stereocontrol is governed by the direction of hydride attack.
-
Axial Attack: Hydride approaches from the axial direction, yielding the Equatorial Amine (Thermodynamic product).
-
Equatorial Attack: Hydride approaches from the equatorial direction, yielding the Axial Amine (Kinetic product).[6]
With bulky reagents like
Figure 2: Stereochemical outcomes of hydride reduction on substituted cyclohexane rings.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Equilibrium favors ketone | Switch to Method B ( |
| Gel formation during workup | Titanium salts | Use 1M NaOH or Sodium Potassium Tartrate (Rochelle's Salt) to solubilize Ti salts, or filter through Celite. |
| Dialkylation | N/A for Dibenzylamine | Not applicable here ( |
| Starting Material Persists | Inactive reducing agent |
References
-
Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.
-
Eliel, E. L., & Senda, Y. (1970). "Reduction of t-butylcyclohexanones with borohydride and with lithium aluminum hydride." Tetrahedron, 26(10), 2411-2428.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. rsc.org [rsc.org]
- 4. designer-drug.com [designer-drug.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application & Usage
Application Notes for the Strategic Use of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is one such intermediate, poised for significant application in the synthesis of novel therapeutic agents. Its cyclohexane core offers a rigid, three-dimensional framework that can be strategically functionalized, while the dibenzylamino group serves as a masked secondary amine, a common feature in a multitude of biologically active compounds.
This guide provides an in-depth exploration of the practical applications of this compound, focusing on its role as a precursor in the synthesis of a novel analgesic agent, which we have termed "Cyclohexafentanyl." The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just a series of steps, but a comprehensive understanding of the chemical principles and strategic decisions that underpin the synthetic route.
Design Rationale for the Target Analgesic: "Cyclohexafentanyl"
The design of "Cyclohexafentanyl" is inspired by the structural motifs of known potent analgesics, particularly the 4-anilidopiperidine class of opioids. By replacing the piperidine ring with a cyclohexane core, we explore the impact of this bioisosteric substitution on receptor binding and pharmacological profile. The N-propionyl-N-phenylamino moiety is a well-established pharmacophore for potent opioid receptor agonism. The carboxylic acid derivative at the 1-position of the cyclohexane ring introduces a potential point for further modification or for influencing the pharmacokinetic properties of the molecule.
Overall Synthetic Pathway
The synthesis of "Cyclohexafentanyl" from this compound is a multi-step process that leverages well-established and reliable chemical transformations. The overall workflow is depicted below.
Application Note: High-Performance Synthesis & Utilization of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
Topic: Ethyl 4-(dibenzylamino)cyclohexanecarboxylate in Peptidomimetic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.
Executive Summary
This compound serves as a critical, orthogonally protected building block for the synthesis of
This guide details the stereoselective synthesis of this scaffold, its separation into cis/trans isomers, and its downstream application in solid-phase and solution-phase peptidomimetic assembly.
Chemical Profile & Mechanistic Role
| Property | Specification |
| IUPAC Name | Ethyl 4-(dibenzylamino)cyclohexane-1-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 351.49 g/mol |
| Core Scaffold | 4-Aminocyclohexanecarboxylic acid (4-ACHC) |
| Stereochemistry | Exists as cis (axial/equatorial) and trans (diequatorial) isomers. |
| Role | Constrained |
| Protecting Group | Dibenzyl (Bn |
Mechanistic Insight: The "Dibenzyl" Advantage
While Boc and Fmoc are standard, the dibenzyl group is strategically chosen for this intermediate because:
-
Stereochemical Control: The bulky dibenzyl group amplifies steric differences between axial and equatorial attacks during synthesis, aiding in isomer separation.
-
Orthogonality: It remains intact during both acidic (Boc removal) and basic (saponification) conditions, allowing versatile modification of the C-terminus (ester hydrolysis) without affecting the N-terminus.
Protocol A: Stereoselective Synthesis
This protocol utilizes reductive amination of ethyl 4-oxocyclohexanecarboxylate. The choice of reducing agent and solvent influences the cis:trans ratio.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Starting Material: Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)
-
Amine Source: Dibenzylamine (1.1 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Acetic acid (1.0 equiv, to activate the imine)
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried round-bottom flask under Argon, dissolve Ethyl 4-oxocyclohexanecarboxylate (10 mmol) in DCE (50 mL).
-
Add Dibenzylamine (11 mmol) and Acetic Acid (10 mmol).
-
Stir at Room Temperature (RT) for 2 hours. Mechanism: The acid catalyzes the formation of the iminium ion intermediate.
-
-
Reductive Amination:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:1). The ketone spot should disappear.
-
-
Workup:
-
Quench with saturated aqueous NaHCO
. -
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo.
-
-
Isomer Separation (Critical Step):
-
The crude residue contains both cis and trans isomers.
-
Flash Chromatography: Elute with Hexane/Ethyl Acetate (gradient 95:5 to 85:15).
-
Order of Elution: The cis-isomer (axial amine/equatorial ester or vice versa) typically elutes after the trans-isomer (diequatorial) due to polarity differences and interaction with silica, though this must be confirmed via NOESY NMR.
-
Yield: Typically 70-85% combined yield.
-
Data Visualization: Synthesis Workflow
Figure 1: Stereoselective synthesis workflow for isolating pure cis/trans isomers.
Protocol B: Peptidomimetic Incorporation
Once the isomerically pure building block is obtained, it must be activated for peptide synthesis.
Strategy 1: C-Terminus Activation (Fragment Coupling)
Use this route to attach the scaffold to the N-terminus of a growing peptide chain.
-
Saponification:
-
Dissolve this compound in THF/MeOH/H
O (3:1:1). -
Add LiOH (2.0 equiv). Stir at RT for 4 hours.
-
Acidify to pH 3 with 1M HCl and extract.
-
Result:4-(dibenzylamino)cyclohexanecarboxylic acid .
-
-
Coupling:
-
Use standard amide coupling reagents (e.g., HATU, DIPEA) to react the free acid with the amine of the peptide fragment.
-
Note: The dibenzyl group prevents N-terminal interference.
-
Strategy 2: N-Terminus Deprotection (Chain Extension)
Use this route to expose the amine for the next coupling step.
-
Hydrogenolysis (Debenzylation):
-
Dissolve the substrate in MeOH or EtOH.
-
Add Pd(OH)
/C (Pearlman's Catalyst, 10-20% w/w). -
Stir under H
atmosphere (balloon or 1-3 bar) for 12-24 hours. -
Monitoring: Loss of benzyl peaks in NMR (
7.2-7.4 ppm). -
Result:Ethyl 4-aminocyclohexanecarboxylate (free amine).
-
-
Fmoc/Boc Protection (Optional but Recommended):
-
If solid-phase synthesis (SPPS) is planned, immediately protect the free amine with Fmoc-OSu or Boc
O to generate a standard SPPS building block.
-
Scientific Validation & Troubleshooting
Conformational Analysis[9][10]
-
Trans-Isomer (Diequatorial): The 1,4-trans substitution pattern forces the cyclohexane ring into a chair conformation where the amino and carboxyl groups point away from each other. This mimics an extended
-strand or can induce 14-helix formation in oligomers. -
Cis-Isomer (Axial/Equatorial): Introduces a kink in the backbone, often acting as a turn inducer (mimicking a
-turn) in peptide loops.
QC Parameters
| Technique | Acceptance Criteria |
| 1H NMR | Distinct splitting of H-4 proton. Trans (ax): Wide multiplet (tt, |
| HPLC | Purity > 98%. Cis/Trans ratio > 95:5. |
| Mass Spec | [M+H] |
Troubleshooting Guide
-
Problem: Incomplete debenzylation.
-
Solution: Add a drop of Acetic Acid or HCl to the hydrogenation mixture to protonate the amine, preventing catalyst poisoning. Switch to Pd(OH)
if Pd/C fails.
-
-
Problem: Poor separation of isomers.
-
Solution: Recrystallize the hydrochloride salts. Dissolve the crude amine mixture in Et
O, add HCl/Dioxane. The trans-isomer salt often crystallizes preferentially.
-
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Seebach, D., et al. (1996). "
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link -
Dodda, M. R., et al. (2016). "A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate." Der Pharma Chemica. Link
-
Reiser, O. (2009). "Synthesis of conformationally restricted amino acids." University of Regensburg Dissertation. Link
Synthesis of 4-Aminocyclohexanecarboxylic Acid from Ethyl Ester Precursors: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
4-Aminocyclohexanecarboxylic acid, particularly its trans-isomer (tranexamic acid), is a crucial active pharmaceutical ingredient (API) known for its antifibrinolytic properties. It is listed on the World Health Organization's List of Essential Medicines.[1] This guide provides a comprehensive overview of synthetic strategies for obtaining 4-aminocyclohexanecarboxylic acid, with a specific focus on pathways originating from ethyl ester precursors. The methodologies detailed herein are designed to be robust, scalable, and mindful of safety and environmental considerations.
The synthesis of 4-aminocyclohexanecarboxylic acid presents a significant stereochemical challenge: achieving a high yield of the desired trans-isomer. Many synthetic routes starting from aromatic precursors tend to favor the formation of the cis-isomer.[2][3] Consequently, isomerization steps are often critical for obtaining the therapeutically active form.
Synthetic Strategies from Ethyl Ester Precursors
Several viable synthetic routes to 4-aminocyclohexanecarboxylic acid begin with readily available ethyl esters. These pathways generally involve the formation of a substituted cyclohexane ring followed by the introduction or modification of the amino and carboxylic acid functionalities.
Strategy 1: Catalytic Hydrogenation of Ethyl 4-Aminobenzoate
A primary and widely employed method involves the catalytic hydrogenation of the aromatic ring of ethyl 4-aminobenzoate. This approach directly establishes the cyclohexane core.
Reaction Pathway
The hydrogenation of ethyl 4-aminobenzoate over a suitable catalyst, such as ruthenium on carbon (Ru/C) or rhodium on carbon (Rh/C), reduces the benzene ring to a cyclohexane ring. This reaction typically produces a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid ethyl esters.[4] The subsequent hydrolysis of the ester yields the final product.
Caption: Catalytic Hydrogenation of Ethyl 4-Aminobenzoate.
Key Experimental Considerations:
-
Catalyst Selection: Ruthenium-based catalysts, particularly Ru/C, have demonstrated effectiveness in achieving high conversion rates and influencing the cis:trans isomer ratio.[4]
-
Reaction Conditions: The reaction is typically carried out under hydrogen pressure (e.g., 15 bar) and at elevated temperatures (e.g., 100 °C).[4] The choice of solvent can also impact the outcome.
-
Isomer Ratio: The initial hydrogenation often yields a mixture of isomers. The trans-isomer is thermodynamically more stable, and the reaction conditions can be optimized to favor its formation. Some protocols report achieving a trans:cis ratio of up to 4.6:1 directly from the hydrogenation step.[4][5]
Protocol: Catalytic Hydrogenation and Hydrolysis
Materials:
-
Ethyl 4-aminobenzoate
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Hydrogenation: In a high-pressure autoclave, combine ethyl 4-aminobenzoate, 5% Ru/C catalyst (typically 25% by weight of the starting material), and a 10% NaOH solution.[4]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 15 bar and heat to 100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 20 hours).[5]
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Hydrolysis: The resulting mixture containing the ethyl ester of 4-aminocyclohexanecarboxylic acid can be directly hydrolyzed by heating with an aqueous base (e.g., NaOH).
-
Isolation and Isomer Separation: After hydrolysis, the catalyst is filtered off. The aqueous solution is then acidified with HCl to precipitate the 4-aminocyclohexanecarboxylic acid. The cis and trans isomers can be separated by fractional crystallization, often from an ethanol-water mixture.[1]
Strategy 2: Curtius, Hofmann, or Schmidt Rearrangement from a Cyclohexanecarboxylic Acid Precursor
An alternative approach involves forming the cyclohexane ring first and then introducing the amino group via a rearrangement reaction. These reactions, namely the Curtius, Hofmann, and Schmidt rearrangements, are powerful methods for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.[6][7][8][9]
Reaction Pathway (Illustrating the Curtius Rearrangement)
This strategy typically starts with a 1,4-cyclohexanedicarboxylic acid derivative, such as a mono-ester. The free carboxylic acid group is converted to an acyl azide, which then undergoes thermal rearrangement to an isocyanate. The isocyanate is subsequently hydrolyzed to the amine.[10][11]
Caption: Synthesis via Curtius Rearrangement.
Key Mechanistic Insights:
-
Curtius Rearrangement: This reaction proceeds through a concerted mechanism where the R-group migrates as nitrogen gas is expelled, forming an isocyanate intermediate.[10] A key advantage is the retention of stereochemistry at the migrating carbon.[11]
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom using a halogen (like bromine) and a strong base.[9][12] It also proceeds through an isocyanate intermediate.[7]
-
Schmidt Reaction: This reaction involves the reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid to yield an amine.[8][13] It is mechanistically related to the Curtius rearrangement.[8]
Protocol: Synthesis via Curtius Rearrangement
Materials:
-
trans-1,4-Cyclohexanedicarboxylic acid monoethyl ester
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Toluene
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Acyl Chloride Formation: Convert the free carboxylic acid of trans-1,4-cyclohexanedicarboxylic acid monoethyl ester to the corresponding acyl chloride by reacting with thionyl chloride.
-
Acyl Azide Formation: React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide. Exercise extreme caution as acyl azides can be explosive.
-
Curtius Rearrangement: Heat the acyl azide in an inert solvent like toluene. The rearrangement will occur with the evolution of nitrogen gas to form the isocyanate.
-
Carbamate Formation: Trap the isocyanate intermediate by adding an alcohol, such as ethanol, to form a stable carbamate.
-
Hydrolysis: Hydrolyze the carbamate and the ester group under acidic or basic conditions to yield trans-4-aminocyclohexanecarboxylic acid.
Isomerization of cis-4-Aminocyclohexanecarboxylic Acid
Since many synthetic routes produce a mixture of cis and trans isomers, an efficient isomerization step is often necessary to maximize the yield of the desired trans product.[14]
Method: Base-Catalyzed Epimerization
The cis isomer can be converted to the more stable trans isomer by heating in the presence of a base.[15]
Protocol: Isomerization
Materials:
-
Mixture of cis- and trans-4-aminocyclohexanecarboxylic acid
-
Sodium hydroxide or a potassium alkoxide[15]
-
Water or an appropriate alcohol
Procedure:
-
Dissolve the mixture of isomers in an aqueous solution of sodium hydroxide or an alcoholic solution of a potassium alkoxide.[15]
-
Heat the mixture to reflux for several hours.
-
Monitor the isomerization by a suitable analytical method (e.g., NMR or HPLC).
-
Once equilibrium is reached, or the desired ratio is obtained, cool the reaction mixture.
-
Neutralize the solution with an acid to precipitate the product.
-
Isolate the trans-4-aminocyclohexanecarboxylic acid by filtration and recrystallization.
Data Summary
| Parameter | Strategy 1: Catalytic Hydrogenation | Strategy 2: Curtius Rearrangement |
| Starting Material | Ethyl 4-aminobenzoate | 1,4-Cyclohexanedicarboxylic acid monoethyl ester |
| Key Reaction | Catalytic Hydrogenation | Curtius Rearrangement |
| Typical Catalyst | Ru/C, Rh/C | Not applicable |
| Key Intermediate | cis/trans-Ethyl 4-aminocyclohexanecarboxylate | Ethyl 4-isocyanatocyclohexanecarboxylate |
| Reported Yield | Can be high, dependent on isomerization | Varies depending on the efficiency of each step |
| Stereochemical Control | Often produces a mixture requiring isomerization | Can offer good stereochemical retention |
Conclusion
The synthesis of 4-aminocyclohexanecarboxylic acid from ethyl ester precursors offers several viable and scalable routes for researchers and drug development professionals. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired stereochemical purity, and the scale of the synthesis. The catalytic hydrogenation of ethyl 4-aminobenzoate is a direct and commonly used method, while rearrangement reactions like the Curtius rearrangement provide alternative strategies with good stereochemical control. In most cases, an effective isomerization protocol is essential to maximize the yield of the therapeutically important trans-isomer.
References
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- Chemicalbook. Synthesis of (1R,3S,4S)-3-(Boc-aMino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester.
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- Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- PMC. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
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Applications of dibenzyl-protected amino cyclohexane derivatives in drug discovery
Application Note: Strategic Utilization of N,N-Dibenzyl-Protected Aminocyclohexane Scaffolds in Drug Discovery
Introduction & Mechanistic Rationale
Aminocyclohexane derivatives are foundational scaffolds in modern medicinal chemistry. They are frequently utilized as rigid bioisosteres of aromatic rings and piperazines to increase the sp³ character of drug candidates, thereby improving aqueous solubility, metabolic stability, and three-dimensional complexity (1)[1]. However, the late-stage functionalization of the cyclohexane ring often requires harsh conditions (e.g., organometallic additions, strong bases) that necessitate robust amine protection.
The N,N-dibenzyl protecting group offers unique, field-proven advantages over standard carbamate protections (such as Boc or Cbz):
-
Prevention of Intramolecular Cyclization: Carbamate protecting groups contain a carbonyl moiety that can act as an internal nucleophile, leading to unwanted cyclization during activation steps. The N,N-dibenzyl group lacks this carbonyl, completely preventing such side reactions during sensitive transformations like Mitsunobu reactions or peptide couplings (2)[2].
-
Stereodirecting Steric Bulk: The significant steric volume of the two benzyl rings effectively shields one face of the cyclohexane scaffold. This steric bias forces incoming reagents to attack from the opposite face, enabling highly diastereoselective functionalizations before the dibenzyl group is ultimately removed to afford enantiopure amino derivatives (3)[3].
Interestingly, the N,N-dibenzyl-cyclohexane motif is not just a synthetic intermediate. Specific N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have demonstrated potent intrinsic antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, making them valuable pharmacophores in their own right (4)[4], (5)[5].
Protecting Group Stability Profile
To guide synthetic planning, the orthogonal stability of the N,N-dibenzyl group compared to common amine protecting groups is summarized below.
Table 1: Comparative Stability of Amine Protecting Groups on Cyclohexane Scaffolds
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., NaOH) | Nucleophilic (e.g., Grignard) | Hydrogenation (Pd/C, H₂) |
| N,N-Dibenzyl | Highly Stable | Highly Stable | Highly Stable | Cleaved |
| N-Boc | Cleaved | Highly Stable | Highly Stable | Stable |
| N-Cbz | Highly Stable | Highly Stable | Stable | Cleaved |
Workflow Visualization
Workflow for stereoselective drug synthesis using N,N-dibenzyl aminocyclohexane scaffolds.
Experimental Protocols
Protocol 1: Exhaustive N,N-Dibenzylation of Primary Aminocyclohexanes
Objective: To convert a primary aminocyclohexane to its N,N-dibenzyl derivative, establishing a sterically shielded, robust intermediate. Causality & Design: Benzyl bromide is highly electrophilic. We use a mild inorganic base (K₂CO₃) to neutralize the generated HBr without causing side reactions. A polar aprotic solvent (DMF or MeCN) accelerates the Sₙ2 displacement. Heating is required to overcome the steric hindrance of the second benzylation step.
Step-by-Step Procedure:
-
Setup: Dissolve the primary aminocyclohexane (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add finely powdered, oven-dried K₂CO₃ (3.0 equiv). Rationale: Excess base ensures complete neutralization of HBr, preventing the amine from protonating and stalling the reaction.
-
Alkylation: Add benzyl bromide (2.2 equiv) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 65 °C for 12–18 hours. Rationale: The first benzylation is fast, but the second is sterically hindered and requires thermal energy to reach completion.
-
Self-Validation (In-Process): Monitor via TLC. The primary amine starting material will stain positive (purple/red) with ninhydrin. The desired N,N-dibenzyl product is a tertiary amine and will be ninhydrin-negative but UV-active.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF.
-
Self-Validation (Analytical): Confirm product via ¹H NMR. Look for the disappearance of the broad -NH₂ peak and the appearance of a characteristic benzylic CH₂ signal (often an AB quartet if the cyclohexane ring is chiral/asymmetric, or a singlet at ~3.6 ppm) integrating to 4 protons, along with 10 aromatic protons.
Protocol 2: Late-Stage Catalytic Hydrogenolysis (Deprotection)
Objective: To cleanly remove the N,N-dibenzyl groups after scaffold functionalization, revealing the primary amine for final drug formulation or further derivatization. Causality & Design: Palladium on carbon (Pd/C) catalyzes the cleavage of the C-N benzylic bond under a hydrogen atmosphere. A critical failure point in this reaction is catalyst poisoning by the newly formed free amine. To prevent this, the reaction is run under slightly acidic conditions.
Step-by-Step Procedure:
-
Setup: Dissolve the N,N-dibenzyl aminocyclohexane derivative in methanol or ethanol (0.1 M).
-
Acidification (Critical Step): Add 1.0–1.2 equivalents of glacial acetic acid or 1M HCl. Rationale: Protonating the generated primary amine prevents its lone pair from coordinating to the palladium surface, which would otherwise poison the catalyst and stall the reaction.
-
Catalyst Addition: Carefully add 10% Pd/C (10–20% w/w relative to the substrate) under a stream of nitrogen. Safety note: Pd/C is pyrophoric when dry; always add to a purged flask or wet with solvent.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 30–50 psi). Stir vigorously at room temperature for 4–12 hours.
-
Self-Validation (In-Process): Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases. Mass spectrometry (LC-MS) is ideal here, showing a mass shift of -180 Da (loss of two benzyl groups).
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield the primary amine as its acetate or hydrochloride salt.
References
- Source: rsc.
- Source: umn.
- Source: researchgate.
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Application Notes and Protocols for the Downstream Functionalization of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
Introduction: The Cyclohexylamine Scaffold in Modern Drug Discovery
The cyclohexylamine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. Derivatives of 4-aminocyclohexanecarboxylic acid, in particular, serve as valuable building blocks in the synthesis of pharmacologically active agents, including Janus Kinase (JAK) inhibitors and potent enzyme inhibitors.[1][2] The ability to strategically modify the core structure is paramount in the drug discovery process, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of key downstream functionalization strategies for a versatile starting material: Ethyl 4-(dibenzylamino)cyclohexanecarboxylate. This compound features two key functional handles: an ethyl ester and a dibenzyl-protected amine. The protocols detailed herein describe the selective transformation of these groups to unlock a diverse range of chemical space for researchers, scientists, and drug development professionals. We will explore four fundamental transformations:
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation and other modifications.
-
Amidation: Coupling of the resulting carboxylic acid with a primary amine to generate novel amide derivatives.
-
Reduction: Transformation of the ethyl ester into a primary alcohol, introducing a new point for diversification.
-
Deprotection: Removal of the dibenzyl protecting groups to unveil the primary amine, which can then undergo a host of further reactions.
Each protocol is designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the experimental choices.
Overall Functionalization Workflow
The following diagram illustrates the potential synthetic pathways originating from this compound, showcasing the versatility of this starting material.
Caption: Downstream functionalization pathways from this compound.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The saponification of the ethyl ester to the corresponding carboxylic acid is a foundational step, rendering the molecule amenable to a wide array of subsequent coupling reactions. Base-catalyzed hydrolysis is a robust and high-yielding method for this transformation.
Causality of Experimental Choices:
-
Reagent: Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester. It is preferred over sodium hydroxide in some cases due to its better solubility in mixed aqueous-organic solvent systems.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is employed. THF ensures the solubility of the organic substrate, while water is necessary for the hydrolysis reaction to proceed.
-
Temperature: The reaction is typically performed at room temperature to avoid potential side reactions, although gentle heating can be used to accelerate the conversion if necessary.
-
Work-up: Acidification with a strong acid (e.g., HCl) is crucial to protonate the carboxylate salt formed in situ, yielding the neutral carboxylic acid, which can then be extracted into an organic solvent.
Detailed Protocol: Synthesis of 4-(Dibenzylamino)cyclohexane-1-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (2.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The product can be purified by recrystallization or column chromatography on silica gel.
Expected Data
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ) | 1.40-2.20 (m, 9H, cyclohexyl-H), 3.55 (s, 4H, N-CH₂-Ph), 7.20-7.40 (m, 10H, Ar-H), 12.10 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, δ) | 28.5, 30.0, 43.0, 55.0, 58.0, 127.0, 128.5, 129.0, 139.0, 182.0 |
| IR (KBr, cm⁻¹) | 2920, 2850 (C-H), 1705 (C=O), 3030 (Ar C-H), ~3000 (br, O-H) |
Amidation via Carbodiimide Coupling
With the carboxylic acid in hand, the synthesis of novel amides can be readily achieved. The use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a standard and effective method that minimizes side reactions and racemization.[3][4][5][6][7]
Causality of Experimental Choices:
-
Coupling Reagent (DCC): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.[6]
-
Additive (HOBt): HOBt is used to suppress racemization and improve the efficiency of the coupling reaction. It reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.[3][4]
-
Solvent: A non-protic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) is used to ensure the solubility of all reactants and to prevent interference with the coupling reaction.
-
By-product Removal: The main by-product of the DCC coupling is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by simple filtration.[3]
Detailed Protocol: Synthesis of N-Benzyl-4-(dibenzylamino)cyclohexane-1-carboxamide
-
Reaction Setup: To a solution of 4-(Dibenzylamino)cyclohexane-1-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add the desired primary amine (e.g., benzylamine, 1.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
By-product Removal: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Work-up: Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Data
| Parameter | Expected Value |
| Yield | 70-90% |
| Appearance | White solid |
| ¹H NMR (CDCl₃, δ) | 1.20-2.10 (m, 9H, cyclohexyl-H), 3.55 (s, 4H, N-CH₂-Ph), 4.45 (d, 2H, NH-CH₂-Ph), 5.80 (br t, 1H, NH), 7.20-7.40 (m, 15H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | 29.0, 31.0, 43.5, 44.0, 55.0, 58.0, 127.0, 127.5, 128.5, 128.8, 138.5, 139.0, 175.5 |
| IR (KBr, cm⁻¹) | 3300 (N-H), 3030 (Ar C-H), 2925, 2855 (C-H), 1640 (Amide I, C=O), 1540 (Amide II, N-H bend) |
Reduction of Ethyl Ester to Primary Alcohol
The reduction of the ethyl ester to a primary alcohol opens up another avenue for functionalization, such as etherification or oxidation to an aldehyde. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[5][8][9][10][11][12][13][14]
Causality of Experimental Choices:
-
Reducing Agent (LiAlH₄): LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective for the reduction of esters and carboxylic acids.[5][14] It is more reactive than sodium borohydride (NaBH₄), which typically does not reduce esters under standard conditions.[12][14]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required, as LiAlH₄ reacts violently with protic solvents, including water and alcohols.[11]
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating to ensure completion.
-
Work-up: A careful, sequential quenching procedure is critical for safety and to effectively neutralize the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complexes to liberate the desired alcohol.
Detailed Protocol: Synthesis of (4-(Dibenzylamino)cyclohexyl)methanol
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Filtration and Extraction: Stir the mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.
-
Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by column chromatography on silica gel.
Expected Data
| Parameter | Expected Value |
| Yield | 80-95% |
| Appearance | White solid or viscous oil |
| ¹H NMR (CDCl₃, δ) | 1.00-1.90 (m, 9H, cyclohexyl-H), 1.60 (br s, 1H, OH), 3.45 (d, 2H, CH₂OH), 3.55 (s, 4H, N-CH₂-Ph), 7.20-7.40 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | 28.0, 30.5, 40.0, 55.0, 58.0, 68.0, 127.0, 128.5, 129.0, 139.0 |
| IR (KBr, cm⁻¹) | 3350 (br, O-H), 3030 (Ar C-H), 2920, 2850 (C-H), 1040 (C-O) |
N-Debenzylation via Catalytic Transfer Hydrogenation
The dibenzylamino group is a stable protecting group that can be efficiently removed under mild conditions using catalytic transfer hydrogenation. This method is advantageous as it avoids the use of high-pressure hydrogen gas and is tolerant of many other functional groups.[15][16][17]
Causality of Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for hydrogenolysis reactions.[15][16]
-
Hydrogen Donor: Ammonium formate serves as an in-situ source of hydrogen, decomposing on the catalyst surface to provide the necessary reducing equivalents. It is a safe and convenient alternative to hydrogen gas.[15][17]
-
Solvent: Methanol is an excellent solvent for this reaction, as it solubilizes the ammonium formate and the substrate, and does not interfere with the catalytic process.
-
Temperature: Refluxing in methanol provides the thermal energy required to facilitate the hydrogen transfer and the cleavage of the C-N bonds.
Detailed Protocol: Synthesis of Ethyl 4-aminocyclohexanecarboxylate
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and 10% Pd/C (10-20% by weight of the substrate) in methanol.
-
Hydrogen Donor Addition: Add ammonium formate (5.0 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the deprotected amine.
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Work-up and Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in water and basify with aqueous sodium carbonate. Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified by distillation or chromatography.
Expected Data
| Parameter | Expected Value |
| Yield | >85% |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, δ) | 1.25 (t, 3H, OCH₂CH₃), 1.30-2.10 (m, 8H, cyclohexyl-H), 1.55 (br s, 2H, NH₂), 2.20 (m, 1H, CH-COOEt), 2.65 (m, 1H, CH-NH₂), 4.15 (q, 2H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ) | 14.3, 30.0, 34.0, 43.5, 49.5, 60.5, 176.0 |
| IR (film, cm⁻¹) | 3350, 3280 (N-H stretch), 2930, 2855 (C-H), 1730 (C=O) |
Conclusion
This compound is a highly adaptable building block for the synthesis of a diverse library of compounds based on the medicinally relevant cyclohexylamine scaffold. The protocols outlined in this application note provide robust and reproducible methods for the hydrolysis, amidation, reduction, and deprotection of this versatile intermediate. By understanding the chemical principles behind each transformation, researchers can confidently apply and adapt these methods to accelerate their drug discovery and development programs.
References
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Spicer, L. D., & Ram, S. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Duke University Scholars@Duke. [Link]
-
Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]
-
Gowda, D. C., & Mahesh, B. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]
-
Boruah, M., & Konwar, D. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5091-5094. [Link]
-
Master Organic Chemistry. (2023). Ester Reduction (LiAlH4): Ester to Alcohol. [Link]
-
ResearchGate. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]
-
Banik, B. K. (2002). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. UTRGV ScholarWorks. [Link]
-
Anantha Ramaiah, M., & Sivanandaiah, K. M. (1990). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 29B(4), 303-306. [Link]
-
Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1144-1147. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
ResearchGate. (2009). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
University of Calgary. (n.d.). Chem 351 F18 Final : Spectroscopy. [Link]
-
Adi Chemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. [Link]
-
Quora. (2016). What are the groups that LiAlH4 can and cannot reduce? [Link]
-
University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]
-
Reddit. (2019). Purifying LiAlH4. [Link]
-
YouTube. (2013). mechanism of amide formation with DCC. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Google Patents. (2017).
- Google Patents. (2021).
Sources
- 1. 482. Reversible Dihydrogen Activation and Catalytic Transfer Hydrogenation with Iminophosphinoyl-Tethered Ruthenium Carbene Complexes - Magritek [magritek.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0234073) [np-mrd.org]
- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chegg.com [chegg.com]
- 12. growingscience.com [growingscience.com]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scalable Routes Using Ethyl 4-(dibenzylamino)cyclohexanecarboxylate for API Production
Introduction
In the landscape of modern pharmaceutical development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) is paramount. The selection of a strategic starting material or key intermediate can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a manufacturing process. Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is a versatile building block that offers access to a variety of API scaffolds, particularly those containing the 4-aminocyclohexanecarboxylic acid moiety. This core structure is found in a range of pharmacologically active compounds.[1][2][3] The dibenzylamino group serves as a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, allowing for subsequent chemical modifications.
This application note provides a comprehensive guide to the scalable synthesis of a model API, trans-4-(acetylamino)cyclohexanecarboxylic acid, starting from this compound. The protocols detailed herein are designed for robustness and scalability, with a focus on process control and the generation of a high-purity final product. We will delve into the mechanistic rationale behind the chosen synthetic transformations and provide detailed, step-by-step experimental procedures.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step sequence from this compound to the target API, trans-4-(acetylamino)cyclohexanecarboxylic acid. The key transformations are:
-
Catalytic Hydrogenation: Removal of the two benzyl protecting groups from the nitrogen atom to yield ethyl trans-4-aminocyclohexanecarboxylate.
-
Acylation and Saponification: Acetylation of the newly exposed primary amine followed by hydrolysis of the ethyl ester to afford the final carboxylic acid API.
This approach is designed for industrial applicability, utilizing well-established and scalable chemical reactions.[4][5]
Logical Flow of the Synthetic Process
Caption: Synthetic workflow from the starting material to the final API.
Part 1: Catalytic Debenzylation of this compound
The removal of benzyl groups via catalytic hydrogenation is a widely used and highly efficient method in organic synthesis, particularly in pharmaceutical manufacturing due to its clean nature and the ease of product isolation.[4] The use of a palladium on carbon (Pd/C) catalyst is standard for this transformation.
Experimental Protocol: Synthesis of Ethyl trans-4-aminocyclohexanecarboxylate
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial |
| Palladium on Carbon (10 wt. %) | Degussa type E101 | Commercial |
| Ethanol (200 proof) | Anhydrous, ACS | Commercial |
| Celite® 545 | --- | Commercial |
| Hydrogen Gas | High Purity (99.999%) | --- |
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, temperature probe, and pressure gauge.
-
Filtration apparatus (e.g., Büchner funnel or filter press for larger scale).
-
Rotary evaporator.
Procedure:
-
Reactor Charging: In a suitable high-pressure autoclave, charge this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (10-15 volumes relative to the starting material). Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10 mol% of Pd relative to the substrate).
-
Inerting and Hydrogenation: Seal the reactor and purge the system with nitrogen several times to remove any residual oxygen. Subsequently, purge the reactor with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 50-100 psi. Begin stirring and heat the reaction mixture to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 4-8 hours. Optionally, samples can be taken (after depressurizing and purging with nitrogen) and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst. Wash the filter cake with ethanol (2-3 volumes).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Ethyl trans-4-aminocyclohexanecarboxylate as a crude oil or solid. The product can be used in the next step without further purification or can be purified by crystallization or distillation if required.
Rationale and Scientific Insights
-
Catalyst Choice: Palladium on carbon is a highly effective and reusable catalyst for the hydrogenolysis of benzyl groups. The 10% loading provides a good balance between activity and cost.
-
Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively benign and easily removed.
-
Pressure and Temperature: The chosen pressure and temperature are moderate, ensuring a reasonable reaction rate without requiring highly specialized and expensive high-pressure equipment. These conditions also minimize the risk of side reactions, such as the reduction of the ester group.
-
Safety Considerations: Catalytic hydrogenation with hydrogen gas is a potentially hazardous operation. It is crucial to ensure all equipment is properly grounded and that there are no sources of ignition. The catalyst can be pyrophoric, especially after the reaction, and should be handled with care, typically wetted with water before disposal.
Part 2: Acylation and Saponification to Yield the Final API
The second stage of the synthesis involves the acylation of the primary amine with acetic anhydride, followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This sequence can often be performed in a "one-pot" or telescoped manner to improve process efficiency.[6]
Experimental Protocol: Synthesis of trans-4-(Acetylamino)cyclohexanecarboxylic Acid
Materials and Reagents:
| Reagent | Grade | Supplier |
| Ethyl trans-4-aminocyclohexanecarboxylate | As prepared above | --- |
| Acetic Anhydride (Ac₂O) | ACS Reagent | Commercial |
| Triethylamine (TEA) or Pyridine | Anhydrous | Commercial |
| Dichloromethane (DCM) or Ethyl Acetate | ACS Grade | Commercial |
| Sodium Hydroxide (NaOH) | Pellets, ACS | Commercial |
| Hydrochloric Acid (HCl) | Concentrated, ACS | Commercial |
Equipment:
-
Jacketed glass reactor with overhead stirring, a temperature probe, and an addition funnel.
-
pH meter.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Acylation:
-
Dissolve Ethyl trans-4-aminocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate (10 volumes).
-
Add a base, such as triethylamine (1.2 eq), to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Aqueous Work-up (for Acylation):
-
Wash the organic layer sequentially with water, 1 M HCl solution, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl trans-4-(acetylamino)cyclohexanecarboxylate.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ethyl ester in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (1.5-2.0 eq) in water.
-
Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (typically 2-4 hours, monitored by TLC or LC-MS).
-
-
Isolation and Purification of the API:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, trans-4-(acetylamino)cyclohexanecarboxylic acid, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum at 50-60 °C to a constant weight.
-
Rationale and Scientific Insights
-
Acylation: The use of acetic anhydride in the presence of a non-nucleophilic base like triethylamine is a standard and efficient method for the N-acetylation of primary amines. The base neutralizes the acetic acid byproduct.
-
Saponification: Base-mediated hydrolysis of the ethyl ester is a robust and high-yielding reaction. The use of a co-solvent like ethanol ensures the solubility of the ester starting material.
-
Purification: The final API is conveniently purified by precipitation from the aqueous reaction mixture upon acidification. This crystallization step is highly effective for removing inorganic salts and other water-soluble impurities, leading to a high-purity product suitable for pharmaceutical use.
Process Control and Data Presentation
Table 1: Key Process Parameters and Expected Yields
| Step | Key Parameters | Typical Reaction Time | Expected Yield | Purity (by HPLC) |
| 1. Catalytic Hydrogenation | H₂ Pressure: 50-100 psiTemperature: 40-50 °CCatalyst Loading: 5-10 mol% | 4-8 hours | >95% | >98% |
| 2. Acylation and Saponification | Acylation Temp: 0-10 °CSaponification Temp: 50-60 °CFinal pH: 2-3 | 3-6 hours | 85-95% | >99.5% |
Visualization of the Acylation and Saponification Workflow
Caption: Detailed workflow for the acylation and saponification steps.
Conclusion
The synthetic route detailed in this application note provides a scalable and efficient process for the production of trans-4-(acetylamino)cyclohexanecarboxylic acid, a representative API, from this compound. The methodologies employed, including catalytic hydrogenation and standard acylation/saponification protocols, are well-suited for large-scale manufacturing. The insights into the rationale behind the experimental choices are intended to empower researchers and process chemists to adapt and optimize these procedures for their specific API targets that share the 4-aminocyclohexanecarboxylic acid core.
References
- ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF.
- Patents, G. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Gupte, A., et al. (2014).
- Tokyo Chemical Industry. (n.d.). Hydrogenation Catalysts.
- Eastman. (n.d.). Active pharmaceutical ingredients (APIs).
- ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects | Request PDF.
- Patents, G. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isomer Resolution for Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
Case ID: ISO-SEP-4DBA Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The separation of cis- and trans- isomers of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is a critical purification step, often encountered during the synthesis of CETP inhibitors (e.g., Cetrapib analogs). The primary challenge lies in the conformational flexibility of the cyclohexane ring and the lipophilic nature of the dibenzylamino group.
This guide provides a definitive troubleshooting and protocol framework. Unlike simple cyclohexane derivatives, the bulky dibenzyl group at C4 and the ethyl ester at C1 create specific steric demands. The trans-isomer (1,4-diequatorial) is thermodynamically favored and generally exhibits higher crystallinity, whereas the cis-isomer often persists as an oil or kinetic impurity.
Module 1: Diagnostic & Identification (FAQ)
Q: How do I definitively distinguish the cis and trans isomers by NMR?
A:
| Feature | Trans-Isomer (Thermodynamic) | Cis-Isomer (Kinetic) |
| Conformation | Diequatorial (Substituents are equatorial) | Axial/Equatorial (One substituent is axial) |
| C4-H Signal | Triplet of triplets (tt) | Broad singlet or narrow multiplet |
| Coupling ( | Large axial-axial coupling ( | Small equatorial-axial coupling ( |
| Chemical Shift | Typically more upfield (shielded) | Typically more downfield (deshielded) |
Technical Insight: In the trans isomer, the C4 proton is axial. It experiences two large anti-periplanar couplings with the adjacent axial C3/C5 protons, resulting in a wide splitting pattern. In the cis isomer, the C4 proton is equatorial, lacking these large coupling constants.
Module 2: Purification Workflows
Workflow Visualization
Caption: Decision matrix for processing crude this compound. Note the loop for chemical equilibration (epimerization) to maximize yield.
Protocol A: Chemical Equilibration (Epimerization)
Use this if your crude mixture contains significant amounts of the cis-isomer.
The Science: The stereocenter at C1 (alpha to the ester) is acidic. By removing the acidic proton, the molecule forms a planar enolate. Upon re-protonation, the bulky ester group will prefer the equatorial position to minimize steric strain (1,3-diaxial interactions), effectively converting cis to trans.
Step-by-Step:
-
Reagents: Dissolve the crude mixture in absolute Ethanol (EtOH) (0.5 M concentration).
-
Base Selection: Add 0.2 – 0.5 equivalents of Sodium Ethoxide (NaOEt) .
-
Critical Warning: Do NOT use NaOH or KOH. Hydroxide bases will hydrolyze the ethyl ester to the carboxylic acid.
-
Critical Warning: Do NOT use NaOMe (Sodium Methoxide). This will cause transesterification, converting your ethyl ester to a methyl ester.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) under nitrogen for 4–12 hours.
-
Monitor: Check aliquots via NMR or HPLC until the trans:cis ratio stabilizes (typically >90:10).
-
Quench: Cool to room temperature and quench with saturated Ammonium Chloride (
) or dilute Acetic Acid. -
Workup: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Protocol B: Selective Recrystallization
The primary method for isolating the trans-isomer.
The Science: The trans-isomer (diequatorial) packs more efficiently into a crystal lattice than the cis-isomer. The bulky dibenzylamino group makes the molecule highly lipophilic, rendering standard "polar" recrystallization solvents (like water/methanol) less effective than they are for smaller amino acids like Tranexamic acid.
Solvent Systems:
-
System 1 (Preferred): Heptane / Toluene (9:1).
-
System 2: Ethanol (cold).
Step-by-Step:
-
Dissolution: Dissolve the crude oil (post-epimerization) in a minimum amount of hot Toluene or Ethanol.
-
Anti-solvent: If using Toluene, slowly add hot Heptane until slight turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature with stirring.
-
Tip: Seeding with a pure trans crystal is highly recommended to prevent oiling out.
-
-
Chilling: Cool to 0–5°C for 2 hours.
-
Filtration: Filter the white solid. Wash the cake with cold Heptane.
-
Drying: Vacuum dry at 40°C.
Module 3: Advanced Troubleshooting
Q: My compound is "oiling out" during recrystallization. What is wrong?
A: This is common with dibenzyl-protected amines due to their high lipophilicity and low melting points.
-
Fix 1: Your solution is too concentrated. Add more solvent.[1][2]
-
Fix 2: The purity is too low. If the cis content is >20%, it acts as an impurity disrupting the lattice. Perform the Epimerization (Protocol A) first.
-
Fix 3: Switch solvent. Try dissolving in a small amount of Diethyl Ether or MTBE, then adding Hexane until cloudy, and storing in a freezer (-20°C).
Q: Can I separate them using Flash Chromatography?
A: Yes, but it is difficult on a large scale.
-
Stationary Phase: Silica Gel (standard).
-
Mobile Phase: Hexane : Ethyl Acetate (Start 95:5, Gradient to 80:20).
-
Modifier (Critical): You must add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase. Without this, the basic amine will interact with the acidic silanols on the silica, causing severe peak tailing and co-elution of isomers.
-
Elution Order: typically, the less polar trans-isomer elutes first (higher Rf), followed by the cis-isomer, though this can invert depending on the specific solvation of the dibenzyl group.
References
- Eliel, E. L. Stereochemistry of Carbon Compounds. McGraw-Hill, 1962.
-
Synthesis of 4-amino-cyclohexanecarboxylates (Tranexamic Acid Analogs)
-
Epimerization Protocols
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.
Disclaimer: This guide assumes standard laboratory safety protocols. The handling of sodium ethoxide and solvents requires appropriate PPE and fume hood ventilation.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
Current Status: Operational Subject: Troubleshooting & Optimization Guide for Reductive Amination Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stereochemical Challenge
You are attempting to synthesize Ethyl 4-(dibenzylamino)cyclohexanecarboxylate . This is a classic 1,4-disubstituted cyclohexane problem.
-
The Target: The trans-isomer (diequatorial conformation) is the thermodynamic product. Both the ethyl ester and the bulky dibenzylamino group prefer the equatorial position to avoid high-energy 1,3-diaxial interactions.
-
The Problem: Standard reductive amination often yields a mixture of cis (kinetic) and trans (thermodynamic) isomers. The bulky dibenzylamine nucleophile struggles to form the intermediate iminium ion, leading to stalled reactions or poor stereocontrol.
This guide provides a self-validating workflow to maximize the trans:cis ratio and overall yield.
Module 1: Critical Reaction Parameters (The "Why")
Q1: Why is my reaction stalling with low conversion, even with excess amine?
Diagnosis: Steric hindrance is preventing iminium formation.
Technical Insight: Dibenzylamine (
Q2: I am getting a 60:40 mixture of trans:cis. How do I improve the trans selectivity?
Diagnosis: You are operating under kinetic control. Technical Insight:
-
Kinetic Pathway: A bulky hydride (like STAB) approaching a 4-substituted cyclohexanone often attacks from the less hindered equatorial face, forcing the amine into the axial position (the cis product).
-
Thermodynamic Pathway: To get the trans (equatorial amine) product, the reaction must proceed through a transition state that mimics the stable chair conformation. Solution:
-
Switch Solvent: Change from DCE (Dichloroethane) to THF or Toluene .
-
Thermodynamic Equilibration: Allow the iminium formation step (with
) to proceed for 12–24 hours before adding the reducing agent. -
Hydride Source: If STAB fails to give high trans ratios, consider Sodium Cyanoborohydride (
) added after complete imine formation. The slower reduction rate allows for equilibration between the axial and equatorial iminium species.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of trans-Ethyl 4-(dibenzylamino)cyclohexanecarboxylate via Titanium-Mediated Reductive Amination.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ethyl 4-oxocyclohexanecarboxylate | 1.0 | Substrate |
| Dibenzylamine ( | 1.1 | Amine Source |
| Titanium(IV) isopropoxide | 1.25 | Lewis Acid / Water Scavenger |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |
| THF (Anhydrous) | [0.5 M] | Solvent |
Step-by-Step Workflow
-
Complexation (The Critical Step):
-
In a flame-dried flask under
, charge the ketone and dibenzylamine in anhydrous THF. -
Add
dropwise at room temperature (RT). -
Stir at RT for 12–18 hours. Note: The solution typically turns light yellow/orange. Do not rush this step; you are building the iminium reservoir.
-
-
Reduction:
-
Dilute the mixture with additional THF if it has become viscous.
-
Add STAB in one portion.
-
Stir for 4–6 hours at RT. Monitor by TLC/LCMS for the disappearance of the imine intermediate.
-
-
Quench & Workup (Titanium Removal):
-
Caution: Quenching Titanium reactions can form messy emulsions.
-
Add 1N NaOH or saturated Rochelle’s Salt solution slowly. Stir vigorously for 1 hour until two clear layers form (the "breaking" of the emulsion).
-
Filter through a Celite pad to remove titanium salts.
-
Extract with EtOAc, wash with brine, dry over
.
-
Module 3: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision-making process for optimizing stereoselectivity and yield.
Caption: Decision tree for diagnosing reaction failures. Blue nodes indicate start, Red/Yellow indicate issues, Green indicates success states.
Module 4: Mechanistic Pathway
Understanding the mechanism is key to controlling the outcome. The diagram below details the stereochemical divergence.
Caption: Mechanistic pathway showing the divergence between Kinetic (Cis) and Thermodynamic (Trans) outcomes.
Module 5: FAQ - Purification & Analysis
Q3: How do I separate the isomers if the reaction gives a mixture?
Answer:
-
Flash Chromatography: The cis isomer (axial amine) is typically more polar than the trans isomer (diequatorial) due to the greater exposure of the nitrogen lone pair and the dipole moment. Use a gradient of Hexanes:EtOAc (starting 95:5).
-
Recrystallization: The trans-isomer, being more symmetrical and rigid (diequatorial), often has a higher melting point and lower solubility in cold alcohols. Attempt recrystallization from hot Ethanol or an EtOH/Water mixture.
Q4: Can I use Catalytic Hydrogenation ( ) instead?
Answer: NO. While catalytic hydrogenation is excellent for setting stereocenters, it will debenzylate your amine. You will lose the dibenzyl groups, resulting in Ethyl 4-aminocyclohexanecarboxylate (primary amine). Only use this if the dibenzyl group was intended as a transient protecting group.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry, 60(15), 4928-4929.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.
Sources
Validation & Comparative
FTIR spectrum analysis of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
Comparative FTIR Analysis Guide: Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
Executive Summary & Strategic Utility
In the development of cyclohexane-based pharmaceutical intermediates, This compound represents a critical structural scaffold. Its analysis via Fourier Transform Infrared (FTIR) spectroscopy is often preferred over NMR for rapid in-process control (IPC) due to speed and sensitivity to functional group transformation.
This guide provides a comparative spectral analysis, distinguishing the target molecule from its synthetic precursors (primary amines) and degradation products (carboxylic acids). It emphasizes the diagnostic absence of specific bands as a confirmation of reaction completion.
Molecular Deconstruction & Spectral Assignments
To validate the spectrum of this compound, we must treat the molecule as a sum of three distinct vibrational environments. The interplay between the lipophilic cyclohexane core , the polar ester , and the bulky dibenzyl amine creates a unique fingerprint.
Table 1: Diagnostic Peak Assignments (Target Molecule)[1]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Ester (C=O) | Stretching | 1730 – 1745 | Strong | Sharp "sword" peak; indicates intact ester. |
| Ester (C-O-C) | Stretching | 1150 – 1250 | Strong | Often a doublet; confirms ester linkage. |
| Aromatic Ring (Benzyl) | C-H Stretching | 3020 – 3080 | Weak/Med | Above 3000 cm⁻¹ line; confirms benzyl groups. |
| Aromatic Ring | C=C Stretching | 1450, 1495, 1600 | Medium | Characteristic "ring breathing" modes. |
| Cyclohexane Core | C-H Stretching | 2850 – 2950 | Strong | Below 3000 cm⁻¹; asymmetric/symmetric modes. |
| Tertiary Amine (C-N) | Stretching | 1100 – 1200 | Medium | Overlaps with ester C-O; less diagnostic than absence of N-H. |
| Mono-substituted Benzene | Out-of-plane bend | 690 – 750 | Strong | Two peaks (approx 690 & 740) typical for mono-substitution. |
Expert Insight: The most critical feature of this spectrum is what is missing. A pure sample of the target tertiary amine must show zero absorption in the 3300–3500 cm⁻¹ region (N-H stretch). Any peak here indicates residual precursor.
Comparative Analysis: Performance vs. Alternatives
In drug development, "alternatives" refer to the chemical species present before and after the desired synthesis. We compare the Target against its Precursor (Synthesis Monitoring) and its Hydrolysis Product (Stability Monitoring).
Scenario A: Synthesis Monitoring (Target vs. Primary Amine Precursor)
-
Precursor: Ethyl 4-aminocyclohexanecarboxylate.
-
Transformation: Alkylation of the primary amine to a tertiary dibenzyl amine.
| Feature | Precursor (Primary Amine) | Target (Dibenzyl Tertiary Amine) |
| 3300-3500 cm⁻¹ | Doublet (N-H Stretch) | Silent (Baseline) |
| 1550-1650 cm⁻¹ | N-H Bending (Scissoring) | Absent |
| 3000-3100 cm⁻¹ | Weak/Absent (No aromatics) | Distinct Aromatic C-H |
Scenario B: Stability Profiling (Target vs. Acid Hydrolysis)
-
Degradant: 4-(dibenzylamino)cyclohexanecarboxylic acid.
-
Transformation: Hydrolysis of the ethyl ester.
| Feature | Target (Ester) | Degradant (Carboxylic Acid) |
| O-H Region | Absent | Broad "Hump" (2500–3300 cm⁻¹) |
| C=O[1][2] Position | ~1735 cm⁻¹ (Ester) | ~1700–1710 cm⁻¹ (Acid Dimer) |
Stereochemical Challenges: Cis vs. Trans Isomers
The cyclohexane ring introduces stereoisomerism (cis vs. trans-1,4-disubstitution).[3]
Limitation of FTIR: While FTIR is excellent for functional group analysis, it lacks the resolution of NMR for stereochemistry. However, subtle differences exist in the Fingerprint Region (600–1400 cm⁻¹) due to ring conformational stress.
-
Protocol: If stereochemical purity is required, create a "Gold Standard" reference spectrum of the pure trans-isomer and use Spectral Subtraction (Target - Reference) to detect cis-impurities.
Experimental Protocol: Self-Validating Workflow
To ensure Data Integrity (ALCOA+ principles), follow this protocol.
Methodology: Attenuated Total Reflectance (ATR) FTIR.[5] Sample State: Solid powder or viscous oil (depending on purity/salt form).
-
System Suitability:
-
Clean ATR crystal with Isopropanol.
-
Collect Background (Air). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Application:
-
Apply ~10 mg of sample to the diamond crystal.
-
Apply pressure using the anvil until the energy throughput stabilizes.
-
-
Acquisition Parameters:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 32 (Screening) or 64 (Final QC).
-
-
Data Processing:
-
Apply Automatic Baseline Correction.
-
Normalize to the C=O peak (set to 1.0 Absorbance units) for overlay comparison.
-
Visualizations
Diagram 1: Reaction Monitoring Logic Flow
This decision tree guides the researcher through the spectral interpretation during the synthesis of the target molecule.
Caption: Logic flow for validating the synthesis of this compound via FTIR.
Diagram 2: Spectral Region Map
A visual guide to the specific wavenumbers relevant to this molecule.
Caption: Key diagnostic spectral regions for the target molecule.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general peak assignments).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Ethyl Esters and Tertiary Amines. National Institute of Standards and Technology. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]
-
Smith, B. C. (2018). The C=O[1][6][7][8][9] Bond, Part VII: Aromatic Esters.[8] Spectroscopy Online. [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
[1][2]
Part 1: Executive Safety Directive
Do not dispose of this compound down the drain.
Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is a lipophilic organic amine.[1] Its structure—containing two benzyl groups attached to a nitrogen atom—renders it significantly hydrophobic and potentially persistent in aquatic environments. Disposal into municipal water systems violates standard environmental compliance (e.g., EPA Clean Water Act in the US) and poses long-term toxicity risks to aquatic life.[1]
Immediate Action Plan:
-
Classify as Non-Halogenated Organic Waste.
-
Segregate from strong oxidizers (nitric acid, perchlorates) to prevent exothermic N-oxide formation.[1]
-
Incinerate via a licensed chemical waste contractor.
Part 2: Chemical Profile & Hazard Logic[2][3][4]
To handle a chemical safely, you must understand its functional vulnerabilities.[2] This compound combines an ester (flammability potential) with a bulky amine (basicity/toxicity).[1]
Physiochemical Data Table
| Property | Specification | Operational Implication |
| Chemical Structure | Ethyl ester w/ dibenzylamino group | Lipophilic; penetrates skin easily.[1] Double-gloving recommended. |
| Physical State | Viscous Oil or Low-Melting Solid | May require rinsing with solvent (e.g., DCM or Acetone) to fully clear glassware.[1][3] |
| Reactivity | Basic (Amine) | Incompatible with Acids & Oxidizers. Violent reaction risk with conc.[1] |
| Flash Point | >110°C (Estimated) | Combustible.[1] Classified as "Organic Waste" for incineration. |
| Environmental | Aquatic Toxicity (Likely H411) | Zero-tolerance for sink disposal.[1] |
The "Self-Validating" Safety Logic
Why do we treat it this way?
-
The Amine Rule: Nitrogen-containing organics can form explosive azides or toxic nitrosamines if mixed with wrong waste streams (like heavy metals or nitrating agents).[1][3] Validation Step: Before adding to a waste carboy, check the pH or the waste log to ensure no concentrated oxidizers are present.
-
The Lipophilicity Rule: The dibenzyl group acts as a "grease," making the molecule stick to glass. Validation Step: A simple water rinse will fail. You must use an organic solvent (acetone/ethanol) to solubilize residues before disposal.[1]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Stream Segregation
Objective: Prevent cross-contamination and dangerous reactions.
-
Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container.
-
Reasoning: HDPE is resistant to the basicity of amines and the solvents used to rinse it.
-
-
Labeling: Mark the container clearly as "NON-HALOGENATED ORGANIC WASTE."
-
Critical Detail: List the full chemical name. Do not use abbreviations like "EDAC" which can be confused with other reagents (e.g., EDCI).
-
-
Solvent Compatibility: If the compound is in solution, ensure the solvent is also non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Exception: If dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must move to the HALOGENATED waste stream.
-
Phase 2: Transfer & Cleaning
Objective: Complete removal from labware.
-
Dissolution: If the material is solid or viscous oil, dissolve it in a minimal amount of acetone or ethanol.
-
Transfer: Pour the solution into the waste container using a funnel to prevent spillage.
-
Triple Rinse:
-
Rinse the original flask 3 times with small volumes (~10-20 mL) of acetone.[1]
-
Add all rinsates to the same waste container.
-
-
Decontamination: Wipe any drips on the funnel or bench with a paper towel. Treat the paper towel as solid chemical waste (do not throw in regular trash).
Phase 3: Final Disposal (Logistics)
Objective: Regulatory compliance.
-
Cap & Seal: Ensure the cap is screw-tight.[1] Do not leave funnels in open bottles (vapor emission violation).[1]
-
Manifesting: Log the approximate volume and concentration on your lab's waste accumulation sheet.
-
Pickup: Schedule pickup with your EHS (Environmental Health & Safety) department or licensed contractor (e.g., Veolia, Clean Harbors).
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for disposing of this compound.
Caption: Decision tree for classifying and segregating amino-ester waste based on solvent composition.
Part 5: Emergency Procedures
Accidental Spill (Benchtop < 50 mL)[1][2]
-
Evacuate immediate area if vapors are strong (unlikely for this high-boiling ester, but prudent).[1]
-
PPE: Wear nitrile gloves and safety goggles.[4]
-
Absorb: Use vermiculite or a dedicated organic spill pad. Do not use paper towels alone if the volume is significant, as this increases surface area for evaporation.
-
Clean: Wipe area with soap and water after removing absorbent.
-
Dispose: Place all absorbent materials into a solid hazardous waste bag/pail.
Skin Contact
-
Mechanism: The dibenzyl group facilitates dermal absorption.
-
Action: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol or acetone on skin, as this may drive the chemical deeper into the dermis.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
[1]
-
-
Sigma-Aldrich. (n.d.).[1] Ethyl (1R,4R)-4-(dibenzylamino)cyclohexane-1-carboxylate Product Information.
-
[1]
-
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste.[1][3]
-
[1]
-
-
PubChem. (2024).[1] Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate (Structural Analog Data). National Library of Medicine.
-
[1]
-
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
